7-Benzofuranol, 3-bromo-
Overview
Description
7-Benzofuranol, 3-bromo- is a derivative of benzofuran, a heterocyclic compound that consists of a fused benzene and furan ring. Benzofuran derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The addition of a bromine atom at the 3-position of the benzofuran ring enhances its reactivity and potential for various chemical transformations .
Preparation Methods
The synthesis of 7-Benzofuranol, 3-bromo- typically involves the bromination of 7-hydroxybenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzofuran ring in the presence of a catalyst such as iron(III) bromide . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
7-Benzofuranol, 3-bromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include substituted benzofuran derivatives, which can be further functionalized for various applications .
Scientific Research Applications
7-Benzofuranol, 3-bromo- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Benzofuranol, 3-bromo- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the 7-position and the bromine atom at the 3-position play crucial roles in its binding affinity and selectivity . These interactions can modulate various biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
7-Benzofuranol, 3-bromo- can be compared with other benzofuran derivatives, such as:
7-Benzofuranol, 3-chloro-: Similar in structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
7-Benzofuranol, 3-iodo-: The presence of an iodine atom can enhance its reactivity in certain substitution reactions compared to the bromine derivative.
7-Benzofuranol, 3-fluoro-: The fluorine atom can significantly alter the compound’s electronic properties and its interactions with biological targets.
The uniqueness of 7-Benzofuranol, 3-bromo- lies in its balanced reactivity and stability, making it a versatile intermediate for various chemical and biological applications .
Properties
IUPAC Name |
3-bromo-1-benzofuran-7-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTBKVCKUYGJFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313342 | |
Record name | 7-Benzofuranol, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111454-63-8 | |
Record name | 7-Benzofuranol, 3-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111454-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Benzofuranol, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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